Cas no 1379811-83-2 (2-[(3-ethynyloxetan-3-yl)oxy]acetic acid)
![2-[(3-ethynyloxetan-3-yl)oxy]acetic acid structure](https://ja.kuujia.com/scimg/cas/1379811-83-2x500.png)
2-[(3-ethynyloxetan-3-yl)oxy]acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-((3-Ethynyloxetan-3-yl)oxy)acetic acid
- 2-[(3-ethynyloxetan-3-yl)oxy]acetic acid
-
- インチ: InChI=1S/C7H8O4/c1-2-7(4-10-5-7)11-3-6(8)9/h1H,3-5H2,(H,8,9)
- InChIKey: MZKZHZKXFSFKQM-UHFFFAOYSA-N
- SMILES: OC(=O)COC1(COC1)C#C
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 11
- 回転可能化学結合数: 3
2-[(3-ethynyloxetan-3-yl)oxy]acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | E932285-50mg |
2-((3-Ethynyloxetan-3-yl)oxy)acetic acid |
1379811-83-2 | 50mg |
$ 365.00 | 2022-06-05 | ||
TRC | E932285-5mg |
2-((3-Ethynyloxetan-3-yl)oxy)acetic acid |
1379811-83-2 | 5mg |
$ 70.00 | 2022-06-05 | ||
Apollo Scientific | OR312015-250mg |
2-((3-Ethynyloxetan-3-yl)oxy)acetic acid |
1379811-83-2 | 250mg |
£492.00 | 2023-09-02 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS08201-5G |
2-[(3-ethynyloxetan-3-yl)oxy]acetic acid |
1379811-83-2 | 95% | 5g |
¥ 15,364.00 | 2023-03-30 | |
Enamine | EN300-7726098-0.1g |
2-[(3-ethynyloxetan-3-yl)oxy]acetic acid |
1379811-83-2 | 95.0% | 0.1g |
$331.0 | 2025-02-22 | |
Aaron | AR00HVW1-250mg |
2-((3-ethynyloxetan-3-yl)oxy)acetic acid |
1379811-83-2 | 95% | 250mg |
$677.00 | 2025-02-14 | |
Aaron | AR00HVW1-5g |
2-((3-Ethynyloxetan-3-yl)oxy)acetic acid |
1379811-83-2 | 95% | 5g |
$3840.00 | 2023-12-16 | |
A2B Chem LLC | AI33381-5g |
2-((3-Ethynyloxetan-3-yl)oxy)acetic acid |
1379811-83-2 | 95% | 5g |
$2955.00 | 2024-04-20 | |
1PlusChem | 1P00HVNP-2.5g |
2-((3-Ethynyloxetan-3-yl)oxy)acetic acid |
1379811-83-2 | 95% | 2.5g |
$2379.00 | 2024-06-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS08201-100mg |
2-[(3-ethynyloxetan-3-yl)oxy]acetic acid |
1379811-83-2 | 95% | 100mg |
¥1280.0 | 2024-04-24 |
2-[(3-ethynyloxetan-3-yl)oxy]acetic acid 関連文献
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
-
Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
-
John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
2-[(3-ethynyloxetan-3-yl)oxy]acetic acidに関する追加情報
Professional Introduction to 2-[(3-ethynyloxetan-3-yl)oxy]acetic Acid (CAS No. 1379811-83-2)
2-[(3-ethynyloxetan-3-yl)oxy]acetic acid, with the chemical identifier CAS No. 1379811-83-2, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, characterized by its unique structural framework, has garnered attention due to its potential applications in drug development and synthetic methodologies. The presence of both ethynyloxy and oxetane functional groups makes it a versatile intermediate for constructing complex molecular architectures.
The compound’s structure, featuring a highly strained three-membered oxetane ring connected to an acetic acid moiety via an ethynyloxy bridge, offers intriguing possibilities for chemical manipulation. Oxetanes are known for their high reactivity, particularly in ring-opening reactions, which can be harnessed to introduce specific substituents into a molecular framework. This reactivity is further enhanced by the presence of the terminal alkyne group, which can participate in various coupling reactions such as Sonogashira coupling, allowing for the formation of carbon-carbon bonds under mild conditions.
In recent years, the pharmaceutical industry has shown increasing interest in oxetane derivatives due to their ability to enhance drug bioavailability and metabolic stability. The incorporation of an oxetane ring into a drug molecule can lead to improved pharmacokinetic properties, making it an attractive scaffold for medicinal chemists. Additionally, the ethynyl group provides a handle for further functionalization, enabling the construction of more complex pharmacophores.
The synthesis of 2-[(3-ethynyloxetan-3-yl)oxy]acetic acid involves a multi-step process that typically begins with the preparation of a protected oxetane derivative. The oxetane ring can be introduced via nucleophilic addition to an epoxide precursor, followed by functionalization of the terminal alkyne group. The final step often involves deprotection and hydrolysis to yield the desired acetic acid derivative. This synthetic route highlights the compound’s utility as a building block in organic synthesis.
One of the most compelling aspects of 2-[(3-ethynyloxetan-3-yl)oxy]acetic acid is its potential application in the development of novel therapeutic agents. The combination of the oxetane and ethynyl groups provides a versatile platform for designing molecules with specific biological activities. For instance, researchers have explored its use in creating inhibitors targeting enzyme active sites where precise steric and electronic constraints are required. The strained nature of the oxetane ring can mimic transition-state structures, thereby enhancing binding affinity.
Recent studies have demonstrated the utility of this compound in fragment-based drug discovery. By leveraging its reactive sites, researchers can rapidly screen libraries of analogs to identify lead compounds with desired pharmacological properties. The ease with which modifications can be introduced into the molecular framework makes it an ideal candidate for iterative optimization processes.
The chemical properties of 2-[(3-ethynyloxetan-3-yl)oxy]acetic acid also make it valuable in materials science applications. For example, its ability to undergo controlled polymerization reactions suggests potential uses in creating novel polymers with tailored mechanical and thermal properties. These materials could find applications in coatings, adhesives, or even biodegradable scaffolds for tissue engineering.
In conclusion, 2-[(3-ethynyloxetan-3-yl)oxy]acetic acid (CAS No. 1379811-83-2) represents a fascinating compound with broad applications across multiple scientific disciplines. Its unique structural features and reactivity make it a valuable tool for synthetic chemists and pharmacologists alike. As research continues to uncover new methodologies for utilizing this compound, its importance in both academic and industrial settings is likely to grow.
1379811-83-2 (2-[(3-ethynyloxetan-3-yl)oxy]acetic acid) Related Products
- 1214325-71-9(2-(2'-Fluoro-2-(trifluoromethyl)biphenyl-5-yl)acetonitrile)
- 2228739-33-9(2-{2-4-(trifluoromethyl)phenylphenyl}azetidine)
- 62893-19-0(Cefoperazone)
- 62370-44-9(2-(4-Chloroanilino)methylene-1,3-cyclohexanedione)
- 2059917-36-9((3S,4S)-3-(propylamino)piperidin-4-ol)
- 1261441-16-0(Methyl 5-fluoro-2-(2-(trifluoromethyl)phenyl)nicotinate)
- 2228557-70-6(3,3-difluoro-1-2-methyl-4-(trifluoromethyl)phenylcyclobutan-1-amine)
- 2030723-53-4(tert-butyl 2-(2Z)-bicyclo2.2.1heptan-2-ylideneacetate)
- 1781843-25-1(2-(3-bromo-2-methoxyphenyl)methylpyrrolidine)
- 2167051-28-5(5H-Pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid, 6-amino-6,7-dihydro-, ethyl ester)
